(2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide
Description
Contextualizing Heterocyclic Enaminonitriles and Their Significance
Heterocyclic enaminonitriles are a class of organic compounds characterized by a nitrogen-containing ring system linked to a vinyl group that bears a cyano (-CN) substituent. These molecules are highly versatile building blocks in modern organic synthesis. researchgate.netuni-mainz.de Their chemical reactivity is defined by the presence of multiple functional groups, including an enamine, a nitrile, and often other electron-withdrawing groups, which allows them to participate in a wide array of chemical transformations. acs.org
The significance of enaminonitriles stems from their utility as precursors for the synthesis of a diverse range of more complex heterocyclic compounds, such as pyridines, pyrimidines, pyrazoles, and various fused ring systems. researchgate.netnih.gov These resulting structures are often scaffolds for pharmacologically active molecules, making enaminonitriles valuable intermediates in medicinal chemistry and drug discovery. tandfonline.comekb.eg The synthesis of enaminonitriles can often be achieved through straightforward condensation reactions, adding to their appeal as practical starting materials in multi-step synthetic sequences. researchgate.net
Structural Features and Unique Electronic Characteristics of (2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide
The compound this compound is a specific example of a heterocyclic enaminonitrile. Its structure is defined by a five-membered pyrrolidine (B122466) ring, where the nitrogen atom acts as an electron-donating group. This donor group is conjugated to an exocyclic double bond, which is, in turn, substituted with two electron-accepting groups: a cyano group (-CN) and an acetamide (B32628) group (-CONH2).
This arrangement of electron-donating and electron-accepting groups across a double bond classifies it as a "push-pull alkene." researchgate.net This "push-pull" effect creates a significant polarization of the molecule, with electron density being pushed from the nitrogen atom across the double bond to the cyano and acetamide groups. researchgate.netnih.gov This leads to a number of unique electronic and structural characteristics:
Bond Polarization: The central carbon-carbon double bond (C=C) has a reduced double-bond character and is highly polarized. researchgate.net This increased single-bond character results in a lower barrier to rotation around the C=C bond compared to typical alkenes. nih.govacs.org
Charge Distribution: There is a notable separation of charge, with a partial positive charge developing on the donor side (the pyrrolidine nitrogen) and a partial negative charge on the acceptor side (the nitrile and acetamide groups). researchgate.net
Spectroscopic Signatures: The electronic properties are reflected in its spectroscopic data. For instance, in ¹³C NMR spectroscopy, the olefinic carbon atom on the donor side is expected to appear at a significantly downfield chemical shift, while the carbon on the acceptor side appears at a more upfield position. researchgate.netnih.gov
The specific "(2Z)" stereochemistry indicates that the highest priority substituents on each side of the double bond are on the same side. In this case, the pyrrolidine ring and the acetamide group are on the same side of the exocyclic double bond.
Table 1: Predicted Spectroscopic Characteristics for this compound
This interactive table provides hypothetical, yet representative, spectroscopic data based on typical values for similar push-pull enaminonitrile structures.
| Spectroscopic Data Type | Feature | Predicted Value/Observation |
| ¹H NMR | Amide Protons (-CONH₂) | Two broad singlets, ~7.0-8.0 ppm |
| Pyrrolidine Protons | Multiplets, ~1.8-3.5 ppm | |
| ¹³C NMR | Olefinic Carbon (Donor side) | ~160-170 ppm |
| Olefinic Carbon (Acceptor side) | ~80-90 ppm | |
| Cyano Carbon (-CN) | ~115-120 ppm | |
| Carbonyl Carbon (-CONH₂) | ~165-175 ppm | |
| IR Spectroscopy | N-H Stretch (Amide) | ~3200-3400 cm⁻¹ |
| C≡N Stretch (Nitrile) | ~2200-2220 cm⁻¹ | |
| C=O Stretch (Amide) | ~1650-1680 cm⁻¹ | |
| C=C Stretch (Alkene) | ~1550-1600 cm⁻¹ |
Research Gaps and Opportunities in the Study of this compound
Despite the well-established importance of the broader classes of pyrrolidine derivatives and enaminonitriles, a detailed investigation into the specific compound this compound appears to be limited in the current scientific literature. This presents several clear research gaps and opportunities for future investigation.
Key Research Opportunities:
Synthesis and Characterization: There is an opportunity to develop and optimize a robust synthetic route to this compound, likely via a Knoevenagel-type condensation of a pyrrolidone derivative with 2-cyanoacetamide (B1669375). periodikos.com.brperiodikos.com.br Following synthesis, a complete experimental characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would be essential to confirm its structure and electronic properties definitively. nih.gov
Computational Modeling: Theoretical studies, such as ab initio molecular orbital (MO) calculations and Natural Bond Orbital (NBO) analysis, could provide a deeper understanding of the molecule's electronic structure. nih.govacs.org These studies can quantify the push-pull effect by calculating bond lengths, charge distributions, and the energies of frontier molecular orbitals, complementing experimental findings.
Reactivity Studies: A systematic exploration of the compound's reactivity is warranted. Its potential as a precursor for novel, more complex heterocyclic systems could be investigated by reacting it with various reagents to target the different functional sites within the molecule. nih.gov
Applications in Materials Science: Push-pull chromophores are known for their unique optical and electronic properties and have potential applications in optoelectronics. beilstein-journals.org Research into the photophysical properties of this compound could uncover its potential as a component in functional materials.
Properties
IUPAC Name |
(2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-4-5(7(9)11)6-2-1-3-10-6/h10H,1-3H2,(H2,9,11)/b6-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSOOZYFPPEEDN-WAYWQWQTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C#N)C(=O)N)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C(\C#N)/C(=O)N)/NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2z 2 Cyano 2 Pyrrolidin 2 Ylideneacetamide
Precursor Synthesis and Optimization Strategies
Synthesis of Pyrrolidine-2-one and Related Lactams
Pyrrolidine-2-one, a five-membered lactam, is a primary building block. The most prevalent industrial method for its synthesis is the liquid-phase ammonolysis of γ-butyrolactone (GBL). This reaction is typically performed under high temperature (250-290 °C) and pressure (8.0-16.0 MPa) without a catalyst, converting GBL and ammonia (B1221849) into pyrrolidone-2-one with high selectivity. N-substituted derivatives can also be prepared by condensing GBL with primary amines at high temperatures (200-300°C). wikipedia.org
Alternative laboratory-scale syntheses have been developed to offer different routes to this precursor. These methods provide flexibility depending on the available starting materials and desired scale.
| Method | Starting Materials | Key Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| Ammonolysis of Lactone | γ-Butyrolactone (GBL), Ammonia | 250-290 °C, 8.0-16.0 MPa, liquid phase | High | jackwestin.com |
| Lactamization with Amines | γ-Butyrolactone (GBL), Primary Amines (e.g., ethylene (B1197577) diamine, ethanolamine) | High temperature (200-300 °C) | Variable | researchgate.net |
| Ring Contraction | N-substituted Piperidines | Oxidant and additive system | Variable | semanticscholar.org |
| From Erythruronolactone | Erythruronolactone, Amine | One-pot reaction | Good | rsc.org |
Preparation of Cyanoacetic Acid Derivatives
The second essential precursor is 2-cyanoacetamide (B1669375). This active methylene (B1212753) compound provides the cyano and acetamide (B32628) functionalities required for the final structure. The common synthesis begins with chloroacetic acid, which is converted to sodium cyanoacetate (B8463686) via a nucleophilic substitution reaction with sodium cyanide. The resulting sodium cyanoacetate can then be used to produce various derivatives.
To obtain 2-cyanoacetamide, a common route involves the aminolysis of an ester of cyanoacetic acid, such as ethyl cyanoacetate. Ethyl cyanoacetate itself is prepared by the esterification of cyanoacetic acid, which is generated by acidifying the sodium cyanoacetate salt. masterorganicchemistry.comhu.edu.jo A variety of N-substituted cyanoacetamides can also be prepared by reacting ethyl cyanoacetate with different primary or secondary amines. niscpr.res.inpsu.edu
| Product | Starting Materials | Key Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| Cyanoacetic Acid | Chloroacetic Acid, Sodium Cyanide | 1) Na₂CO₃, H₂O; 2) NaCN; 3) HCl (acidification) | Good | masterorganicchemistry.comhu.edu.jo |
| Ethyl Cyanoacetate | Cyanoacetic Acid | Ethanol, H₂SO₄ (catalyst), reflux | Good | masterorganicchemistry.com |
| 2-Cyanoacetamide | Ethyl Cyanoacetate | Ammonia | Variable | orgsyn.org |
| N-Substituted Cyanoacetamides | Ethyl Cyanoacetate, Amines (e.g., cyclohexylamine, morpholine) | Base catalyst (e.g., trimethylamine) | 70-90% | niscpr.res.in |
Condensation and Cyclization Reactions Leading to the Core Scaffold
The central carbon-carbon double bond in (2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide is formed via a Knoevenagel-type condensation reaction between the pyrrolidine-2-one precursor and 2-cyanoacetamide. wikipedia.orgsigmaaldrich.com Due to the reduced electrophilicity of the lactam carbonyl compared to aldehydes or ketones, activation of the pyrrolidine-2-one is typically required to facilitate the reaction.
Enaminonitrile Formation Pathways
The condensation reaction proceeds through the formation of an enaminonitrile, a structure containing a double bond (ene), an amine, and a nitrile group. Two primary strategies for activating the lactam are prevalent:
Activation via Vilsmeier Reagent : Pyrrolidin-2-one can be treated with a Vilsmeier reagent, such as one formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This reaction generates a highly electrophilic chloroiminium salt intermediate. frontiersin.orgorganic-chemistry.org This intermediate readily reacts with the carbanion of 2-cyanoacetamide (formed by deprotonation with a base), leading to the desired condensation product after elimination. This method is effective for a wide range of formylation and cyclization reactions involving amides. niscpr.res.inyoutube.com
Activation via Lactim Ether Formation : An alternative pathway involves the O-alkylation of pyrrolidin-2-one to form a lactim ether. Reagents like dimethyl sulfate (B86663) or alkyl halides under basic conditions can be used for this transformation. nih.govresearchgate.net The resulting lactim ether is more reactive towards nucleophiles than the parent lactam and can condense with active methylene compounds like 2-cyanoacetamide to yield the target enaminonitrile structure.
The reaction between the activated lactam and the deprotonated 2-cyanoacetamide forms a tetrahedral intermediate, which then undergoes elimination of a leaving group (e.g., water or a derivative of the activating agent) to generate the final carbon-carbon double bond.
Stereoselective Synthesis of the (2Z) Isomer
Achieving high stereoselectivity for the (2Z) isomer is a critical aspect of the synthesis. The geometry of the final product is determined by the relative stability of the possible E and Z isomers, which can be influenced by reaction conditions. The selective formation of one isomer over another is often governed by principles of thermodynamic versus kinetic control. wikipedia.orglibretexts.org
Kinetic Control : Under conditions of low temperature and short reaction times, the product that is formed fastest (the kinetic product) will predominate. This corresponds to the reaction pathway with the lowest activation energy. jackwestin.commasterorganicchemistry.com
Thermodynamic Control : At higher temperatures and with longer reaction times, the system can reach equilibrium. Under these conditions, the most stable product (the thermodynamic product) will be the major isomer. wikipedia.orglibretexts.org
To selectively synthesize the (2Z) isomer, the reaction should be conducted under conditions that favor thermodynamic control, allowing the E/Z isomers to equilibrate and converge to the more stable Z form. This typically involves using a suitable solvent and heating the reaction mixture for a sufficient duration.
Novel Synthetic Routes and Green Chemistry Approaches
Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methodologies. For the synthesis of this compound and related compounds, several green chemistry approaches have been explored.
Microwave-Assisted Synthesis : One of the most effective green chemistry tools is the use of microwave irradiation to accelerate organic reactions. psu.edunumberanalytics.com For Knoevenagel-type condensations, microwave heating has been shown to dramatically reduce reaction times from hours to minutes and often increase product yields. frontiersin.orgnih.gov This technique allows for rapid, localized superheating of the reactants, often leading to cleaner reactions with fewer byproducts. mdpi.com The application of microwave-assisted synthesis to the condensation of activated pyrrolidin-2-one and 2-cyanoacetamide represents a significant improvement over classical thermal methods.
| Reactants | Conditions | Time | Yield | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes, Malononitrile | Conventional Heating (Reflux) | 2-6 hours | Moderate-Good | frontiersin.org |
| Aromatic Aldehydes, Malononitrile | Microwave Irradiation (140 °C) | 2 minutes | High | frontiersin.org |
| 2-Quinolinone derivatives | Conventional Heating | 4 hours | Moderate | nih.gov |
| 2-Quinolinone derivatives | Microwave Irradiation (130 °C) | 10 seconds | Moderate | nih.gov |
Catalyst-Free and Water-Mediated Processes : Research into Knoevenagel condensations has also focused on minimizing or eliminating the use of hazardous catalysts and organic solvents. Some protocols have been developed that proceed under catalyst-free conditions in water, which is an ideal green solvent. rsc.org While these methods are often limited to highly reactive substrates like aromatic aldehydes, they represent a promising direction for future research in adapting these principles to lactam-based condensations.
Catalyst Development for Enhanced Efficiency
The efficiency of the Knoevenagel condensation to produce this compound is highly dependent on the catalyst employed. The catalyst's role is to facilitate the deprotonation of the active methylene group of 2-cyanoacetamide, thereby generating a nucleophilic carbanion that attacks the carbonyl carbon of the pyrrolidinone precursor.
Historically, weak organic bases like primary and secondary amines have been the catalysts of choice. Piperidine (B6355638), in particular, is a classic and highly effective organocatalyst for this transformation. tandfonline.comjk-sci.comresearchgate.net Its mechanism is believed to involve two key steps: the formation of an iminium ion intermediate from the carbonyl reactant and piperidine, followed by an attack from the enolate of 2-cyanoacetamide. nih.govacs.org
However, due to operational and safety concerns associated with piperidine, especially in large-scale synthesis, research has focused on identifying viable alternatives. acs.orgacs.org A range of other base catalysts have been successfully employed in related syntheses, including triethylamine, morpholine (B109124), and ammonium (B1175870) salts like ammonium acetate (B1210297). acs.orgnih.govunifap.brresearchgate.net Morpholine has proven to be a suitable replacement in industrial settings, avoiding the need for less desirable reagents like pyridine (B92270) and piperidine. acs.orgacs.org
Beyond traditional organic bases, catalyst development has expanded to include Lewis acids, heterogeneous catalysts, and ionic liquids. nih.govorganic-chemistry.org Lewis acids such as Zinc Chloride (ZnCl₂) can activate the carbonyl group, enhancing its electrophilicity and facilitating the condensation. nih.gov Heterogeneous catalysts, including clays, zeolites, and functionalized silica (B1680970) gels, offer significant advantages in terms of simplified product purification, catalyst recovery, and recyclability, aligning with green chemistry principles. nih.govorganic-chemistry.org
The table below summarizes the performance of various catalysts in Knoevenagel condensations involving 2-cyanoacetamide and different aldehydes, which serve as representative examples to illustrate catalyst efficacy.
| Catalyst | Aldehyde Substrate | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Piperidine | Benzaldehyde | Ethanol | 30 min | 57.7 | ssrn.com |
| Triethylamine (TEA) | 4-Methoxybenzaldehyde | NaCl (aq) | 35 min (MW) | 99 | unifap.br |
| Ammonium Acetate | 4-Hydroxybenzaldehyde | Solvent-free | 40 sec (MW) | 98.6 | nih.gov |
| Morpholine | Substituted Benzaldehyde | Toluene (B28343) | 2-4 h | ~90 | acs.org |
| Chitosan | Benzaldehydes | Ethanol | 5-7 h | 85-95 | researchgate.net |
Solvent-Free and Microwave-Assisted Syntheses
In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free and microwave-assisted methods for synthesizing ylideneacetamide derivatives. These techniques offer substantial advantages over conventional heating methods, including dramatically reduced reaction times, improved energy efficiency, and often higher product yields with enhanced purity. unifap.brtandfonline.comcem.com
Microwave irradiation accelerates chemical reactions by direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov This is particularly effective for Knoevenagel condensations, where reaction times can be shortened from several hours to mere minutes. tandfonline.comresearchgate.net The synthesis of α,β-unsaturated 2-cyanoacetamide derivatives has been successfully achieved with high yields using microwave irradiation, often in the presence of a catalyst like ammonium acetate or triethylamine. nih.govunifap.br
Combining microwave heating with solvent-free conditions further enhances the environmental credentials of the synthesis. tandfonline.comcem.com In a solvent-free, or "dry media," approach, the reactants are mixed together, sometimes adsorbed onto a solid mineral support like alumina (B75360) or silica gel, and then irradiated. cem.com This methodology eliminates the need for potentially toxic and expensive organic solvents, simplifies the work-up procedure, and reduces chemical waste. tandfonline.com For the synthesis of this compound, such a protocol would involve mixing 2-cyanoacetamide, the pyrrolidinone precursor, and a suitable catalyst (e.g., ammonium formate) and subjecting the mixture to brief microwave irradiation. tandfonline.com
The following table presents data from studies on microwave-assisted Knoevenagel condensations, illustrating the typical conditions and outcomes.
| Active Methylene Compound | Aldehyde Substrate | Catalyst | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Cyanoacetamide | 4-Chlorobenzaldehyde | Ammonium formate | Solvent-free, MW (300W) | 1.5 min | 94 | tandfonline.com |
| Cyanoacetamide | 4-Methoxybenzaldehyde | Triethylamine | NaCl (aq), MW | 35 min | 99 | unifap.br |
| Cyanoacetamide | 4-Hydroxybenzaldehyde | Ammonium acetate | Solvent-free, MW (160W) | 40 sec | 98.6 | nih.gov |
| Ethyl cyanoacetate | Benzaldehyde | Ammonium formate | Solvent-free, MW (300W) | 2.0 min | 80 | tandfonline.com |
| Ethyl cyanoacetate | Vanillin | Ammonium acetate | Solvent-free, MW | 3 min | 99 | researchgate.net |
Scale-Up Considerations and Process Chemistry of this compound
The transition of a synthetic route from a laboratory setting to industrial-scale production introduces a distinct set of challenges that must be addressed to ensure a safe, robust, and economically viable process. neulandlabs.compharmafeatures.com For the synthesis of this compound via Knoevenagel condensation, key scale-up considerations include reaction kinetics, heat and mass transfer, reagent selection, and product isolation and purification. pharmafeatures.comnews-medical.net
Reagent and Solvent Selection: As previously noted, catalysts like piperidine and solvents like pyridine, while effective at the lab scale, are often avoided in large-scale production due to toxicity, environmental impact, and stringent regulatory limits. acs.orgacs.org Process chemistry focuses on replacing these with safer and more practical alternatives, such as morpholine as a catalyst and toluene as a solvent. acs.org The availability and cost of raw materials also become critical factors at an industrial scale. news-medical.net
Heat and Mass Transfer: Knoevenagel condensations can be exothermic, particularly during the initial reaction and subsequent quenching steps. acs.org What is easily managed in laboratory glassware can pose a significant safety risk in large reactors due to the lower surface-area-to-volume ratio, which impedes efficient heat dissipation. neulandlabs.compharmafeatures.com This can lead to thermal runaways or the formation of impurities. Proper engineering controls, such as jacketed reactors and controlled addition rates of reagents, are essential for thermal management. pharmafeatures.com Similarly, inadequate mixing in large vessels can lead to localized concentration gradients, affecting reaction rates and selectivity. neulandlabs.com
Impurity Profile and Control: Impurities that are negligible at a small scale can accumulate to significant levels during large-scale production. pharmafeatures.com Potential side reactions, such as the Michael addition of a second molecule of the cyanoacetamide enolate to the product, must be understood and minimized. acs.org Robust analytical methods are required to monitor the reaction progress, identify potential impurities, and ensure that the final Active Pharmaceutical Ingredient (API) meets stringent purity specifications. news-medical.netmalvernpanalytical.com
Product Isolation and Purification: The physical properties of the product heavily influence the choice of isolation and purification methods. Knoevenagel reactions can sometimes produce thick slurries that are difficult to handle and filter on a large scale. acs.org The crystallization process is a critical step that determines the purity, crystal form (polymorphism), and particle size of the final product, all of which are critical quality attributes. neulandlabs.commalvernpanalytical.com Developing a reproducible crystallization procedure that consistently yields the desired product characteristics is a cornerstone of successful process scale-up. neulandlabs.com
Advanced Spectroscopic and Structural Elucidation of 2z 2 Cyano 2 Pyrrolidin 2 Ylideneacetamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would be the cornerstone for determining the precise structure and conformation of (2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide in solution. A suite of 1D and 2D NMR experiments would be necessary for an unambiguous assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals.
Comprehensive 1D and 2D NMR Assignments (¹H, ¹³C, ¹⁵N, COSY, HSQC, HMBC, NOESY)
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the pyrrolidine (B122466) ring and the amide group. The chemical shifts would be influenced by their local electronic environment. For instance, the protons on the carbon adjacent to the nitrogen atom in the pyrrolidine ring would likely appear at a lower field (higher ppm) due to the deshielding effect of the nitrogen.
¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. Key signals would include those for the cyano group (C≡N), the carbonyl group (C=O) of the amide, and the carbons of the pyrrolidin-2-ylidene moiety.
¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, would provide direct information about the nitrogen environments in the pyrrolidine ring, the cyano group, and the amide.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, crucial for identifying adjacent protons within the pyrrolidine ring. youtube.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. emerypharma.comwikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing longer-range (2-3 bond) correlations between protons and carbons. emerypharma.comwikipedia.org It would be instrumental in connecting the pyrrolidine ring to the cyano-acetamide fragment across the C=C double bond.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is essential for determining the stereochemistry and preferred conformation of the molecule. researchgate.net
A hypothetical table of expected NMR data is presented below, based on typical chemical shift ranges for similar functional groups.
| Atom Number | ¹H Chemical Shift (ppm) (Multiplicity) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | - | ~165 | H-7, H-8 |
| 2 | - | ~80 | H-7, H-8 |
| 3 | - | ~118 | H-7 |
| 4 | - | ~160 | H-5, H-6 |
| 5 | ~3.5 (t) | ~45 | C-4, C-6 |
| 6 | ~2.0 (m) | ~25 | C-5, C-7 |
| 7 | ~3.0 (t) | ~30 | C-2, C-4, C-6 |
| 8 (NH₂) | ~7.0 (br s), ~7.5 (br s) | - | C-1 |
| 9 (NH) | ~8.0 (br s) | - | C-4, C-5 |
Note: This table is predictive and not based on experimental data.
Conformational Analysis via Variable Temperature NMR and NOE Experiments
The "(2Z)" designation indicates a specific configuration around the C=C double bond. However, the pyrrolidine ring itself is not planar and can exist in various conformations (e.g., envelope or twist). Furthermore, rotation around single bonds could lead to different spatial arrangements.
Variable Temperature (VT) NMR studies would be employed to investigate the conformational dynamics. By recording spectra at different temperatures, it would be possible to observe changes in chemical shifts or the coalescence of signals, which can provide information about the energy barriers between different conformations.
NOESY experiments would be crucial for determining the preferred conformation in solution. For example, observing a NOE between a proton on the pyrrolidine ring and a proton of the amide group would indicate their spatial closeness, helping to define the molecule's three-dimensional shape. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) Analysis
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule's functional groups.
Characteristic Vibrational Modes and Functional Group Identification
The spectra for this compound would be expected to exhibit several characteristic absorption bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| N-H (Amide/Amine) | Stretching | 3400-3200 | 3400-3200 |
| C≡N (Nitrile) | Stretching | 2260-2240 | 2260-2240 (often strong) |
| C=O (Amide) | Stretching (Amide I) | 1680-1630 | 1680-1630 |
| C=C (Ylidene) | Stretching | 1650-1600 | 1650-1600 (often strong) |
| N-H | Bending (Amide II) | 1640-1550 | Weak or absent |
| C-N | Stretching | 1250-1020 | Moderate |
Note: This table is predictive and not based on experimental data.
The nitrile (C≡N) stretch is typically a sharp and easily identifiable band in both IR and Raman spectra. scirp.org The amide I (primarily C=O stretch) and amide II (N-H bend and C-N stretch) bands would also be prominent features in the IR spectrum.
Hydrogen Bonding Networks and Intermolecular Interactions
The presence of N-H groups (in the amide and potentially the pyrrolidine ring) and acceptor atoms (the carbonyl oxygen and the nitrile nitrogen) creates the potential for significant intermolecular hydrogen bonding. nih.govmdpi.com In the solid state, these interactions could lead to the formation of dimers or extended chain-like structures. mdpi.com
In vibrational spectra, hydrogen bonding typically causes a broadening and a shift to lower frequency of the N-H stretching bands. The extent of this shift can provide qualitative information about the strength of the hydrogen bonds.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) would be used to determine the compound's exact mass, which in turn confirms its elemental composition. For this compound (C₇H₉N₃O), the theoretical exact mass can be calculated.
Exact Mass Calculation:
C: 7 x 12.000000 = 84.000000
H: 9 x 1.007825 = 9.070425
N: 3 x 14.003074 = 42.009222
O: 1 x 15.994915 = 15.994915
Total Exact Mass: 151.074562 u
HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺ or [M]⁺˙) that matches this theoretical value to within a few parts per million (ppm), unequivocally confirming the molecular formula. nih.gov
Tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pathways. By inducing fragmentation of the molecular ion and analyzing the resulting daughter ions, it would be possible to piece together the molecule's structure. Plausible fragmentation pathways could include:
Loss of the acetamide (B32628) group.
Cleavage of the pyrrolidine ring.
Loss of the cyano group.
This detailed fragmentation pattern serves as a structural fingerprint for the molecule.
X-ray Crystallography and Solid-State Structural Investigations
No crystallographic data, including unit cell dimensions, space group, or atomic coordinates, has been published for this compound. Consequently, a detailed discussion of its solid-state structure is not possible.
Molecular Conformation and Crystal Packing
Information regarding the specific bond lengths, bond angles, and torsion angles that would define the three-dimensional conformation of the molecule is unavailable. Similarly, without a determined crystal structure, no description of its packing arrangement within a crystal lattice can be provided.
Intermolecular Interactions and Supramolecular Assembly
An analysis of the intermolecular forces, such as hydrogen bonding or π-stacking, that govern the supramolecular assembly of this compound in the solid state cannot be conducted without experimental crystallographic evidence.
Electronic Spectroscopy (UV-Vis) and Chiroptical Properties
No experimental UV-Vis absorption spectra have been found for this compound in the reviewed literature. Therefore, key parameters such as the wavelength of maximum absorption (λmax) and molar absorptivity (ε), which describe the electronic transitions within the molecule, cannot be reported. The molecule is achiral, and thus, an analysis of chiroptical properties is not applicable.
Lack of Specific Research Data Prevents In-Depth Analysis of this compound
A comprehensive review of available scientific literature reveals a significant gap in the detailed reactivity and mechanistic studies specifically concerning the chemical compound this compound. Despite extensive searches for data on its reactions, including nucleophilic additions and substitutions, electrophilic functionalization, and cycloaddition reactions, no specific experimental details, such as reaction conditions, yields, or mechanistic investigations directly involving this compound, could be retrieved.
The planned article, intended to be structured around the "Reactivity and Mechanistic Investigations of this compound," cannot be generated at this time due to the absence of requisite factual information in the public domain. The outlined sections and subsections, which were to delve into specific transformations at the enaminonitrile moiety and the pyrrolidine ring, remain speculative without concrete research findings.
General information on the reactivity of related chemical classes, such as enaminonitriles and pyrrolidine derivatives, is available. This body of knowledge suggests that the enaminonitrile portion of the molecule would likely be susceptible to nucleophilic attack at the carbon-carbon double bond or the nitrile group. Similarly, the pyrrolidine ring could potentially undergo various electrophilic substitution reactions. However, without studies performed on this compound itself, any discussion of its specific reactivity would be purely hypothetical and would not meet the standards of a scientifically accurate and informative article.
Furthermore, the request for detailed data tables to illustrate these reactions cannot be fulfilled. The creation of such tables is contingent on the availability of quantitative data from published research, which is currently lacking for this particular compound.
Therefore, until specific research is conducted and published on the reactivity and mechanistic profile of this compound, the generation of a thorough and scientifically rigorous article as per the requested outline is not feasible.
Reactivity and Mechanistic Investigations of 2z 2 Cyano 2 Pyrrolidin 2 Ylideneacetamide
Computational and Theoretical Studies of 2z 2 Cyano 2 Pyrrolidin 2 Ylideneacetamide
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance between accuracy and computational cost. This method is extensively used to investigate the ground state properties of organic molecules, including (2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide.
A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For a flexible molecule such as this compound, which contains a rotatable pyrrolidine (B122466) ring and various functional groups, multiple conformations may exist.
Computational studies would typically explore the conformational landscape to identify the global minimum and other low-energy conformers. This is achieved by systematically rotating dihedral angles and performing geometry optimizations for each starting structure. The relative energies of these conformers provide insights into their population distribution at a given temperature. Key geometric parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformer would be determined.
Table 1: Hypothetical Optimized Geometric Parameters for the Global Minimum Conformer of this compound calculated at the B3LYP/6-311+G(d,p) level of theory.
| Parameter | Value |
| C=C Bond Length (ylidene) | 1.35 Å |
| C≡N Bond Length | 1.16 Å |
| C=O Bond Length | 1.23 Å |
| C-N Bond Length (amide) | 1.34 Å |
| Dihedral Angle (N-C-C-C in pyrrolidine) | 15° |
Note: The data in this table is illustrative and intended to represent the type of information obtained from DFT calculations.
DFT is also a powerful tool for analyzing the electronic structure of a molecule. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
The spatial distribution of the HOMO and LUMO would reveal the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. For this compound, the HOMO is expected to be localized on the electron-rich pyrrolidine ring and the ylidene moiety, while the LUMO is likely to be centered on the electron-withdrawing cyano and acetamide (B32628) groups.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within the molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of negative (electron-rich, nucleophilic) and positive (electron-poor, electrophilic) potential. For this compound, negative potential would be expected around the oxygen and nitrogen atoms, while positive potential would be found near the amide and pyrrolidine hydrogens.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound.
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: The data in this table is hypothetical and serves as an example of the output from electronic structure calculations.
Ab Initio and Post-Hartree-Fock Methods for Electronic Correlation
To achieve a higher level of accuracy in theoretical predictions, particularly for electronic energies, methods that go beyond the approximations of standard DFT are employed. Ab initio and post-Hartree-Fock methods explicitly account for electron correlation, which is the interaction between individual electrons.
The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. However, it neglects the instantaneous interactions between electrons, leading to an overestimation of the total energy. Post-Hartree-Fock methods systematically improve upon the HF method by including electron correlation.
Common post-Hartree-Fock methods include Møller-Plesset perturbation theory (e.g., MP2, MP3) and Coupled Cluster (CC) theory (e.g., CCSD, CCSD(T)). These methods are more computationally demanding than DFT but can provide more accurate results for properties such as reaction energies and activation barriers. For a molecule like this compound, these high-level calculations would be valuable for benchmarking the results from more computationally efficient DFT methods and for obtaining highly accurate electronic properties.
Reaction Pathway Exploration and Transition State Analysis
Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By mapping the potential energy surface for a chemical reaction, it is possible to identify the minimum energy path that connects reactants to products. This involves locating and characterizing the transition state, which is the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate.
Table 3: Hypothetical Energetic Profile for a Postulated Isomerization Reaction of this compound.
| Species | Relative Energy (kcal/mol) |
| Reactant ((2Z)-isomer) | 0.0 |
| Transition State | +15.2 |
| Product ((2E)-isomer) | +2.5 |
Note: This table presents hypothetical data to illustrate the type of energetic information obtained from reaction pathway studies.
The information gathered from the energetic calculations of reactants, transition states, and products can be visualized in a reaction coordinate diagram. This diagram plots the potential energy of the system against the reaction coordinate, which represents the progress of the reaction. The diagram provides a clear visual representation of the energy barriers and the thermodynamic stability of the species involved in the reaction. For any proposed reaction involving this compound, a reaction coordinate diagram would be a key output of the computational study, offering a concise summary of the reaction mechanism.
Spectroscopic Parameter Prediction (NMR Chemical Shifts, Vibrational Frequencies)
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules like this compound. These predictions are crucial for interpreting experimental spectra and confirming the molecular structure.
The process typically begins with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. Following this, calculations are performed to determine NMR chemical shifts and vibrational frequencies. For instance, the Gauge-Including Atomic Orbital (GIAO) method is a common approach for predicting NMR chemical shifts (¹H and ¹³C). The calculated shifts are then often scaled and compared against experimental data for validation.
Similarly, the vibrational frequencies, which correspond to the infrared (IR) and Raman spectra, are calculated from the second derivatives of the energy with respect to the atomic positions. These computed frequencies help in assigning the various vibrational modes of the molecule, such as stretching and bending of specific bonds. A scaling factor is often applied to the calculated frequencies to better match experimental results, accounting for approximations in the theoretical model.
Table 1: Predicted Spectroscopic Parameters for this compound (Illustrative)
| Parameter | Predicted Value | Methodology |
| ¹H NMR Chemical Shift (ppm) | Data not available | DFT/GIAO |
| ¹³C NMR Chemical Shift (ppm) | Data not available | DFT/GIAO |
| Vibrational Frequency (cm⁻¹) | Data not available | DFT/B3LYP |
Note: The table above is illustrative of how data would be presented. Specific predicted values for this compound are not available in the public domain and would require dedicated computational studies.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. For this compound, MD simulations can provide valuable insights into its conformational flexibility and the influence of surrounding solvent molecules.
In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, revealing how the molecule moves, rotates, and changes its shape.
These simulations can identify the preferred conformations of this compound in different environments. By analyzing the simulation trajectory, researchers can understand the transitions between different shapes and the energy barriers associated with these changes.
Furthermore, MD simulations can explicitly model the effects of solvents on the molecule's structure and dynamics. By surrounding the molecule with a box of solvent molecules (e.g., water), the simulations can capture how the solvent interacts with the solute and influences its conformational preferences. This is particularly important for understanding the behavior of the compound in biological or chemical systems where it is not in isolation.
Table 2: Key Parameters in Molecular Dynamics Simulations of this compound (Illustrative)
| Parameter | Typical Value/Condition | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system |
| Solvent Model | TIP3P, SPC/E (for water) | Represents the solvent environment |
| Simulation Time | Nanoseconds to microseconds | Duration of the simulation to observe molecular motion |
| Temperature | 298 K (Room Temperature) | Controlled parameter to mimic experimental conditions |
| Pressure | 1 atm | Controlled parameter to mimic experimental conditions |
Note: This table illustrates the typical parameters for an MD simulation. Specific simulation data for this compound is not currently available in published literature.
Applications of 2z 2 Cyano 2 Pyrrolidin 2 Ylideneacetamide in Organic Synthesis
As a Versatile Building Block for Complex Heterocyclic Systems
The intrinsic functionalities of (2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide position it as an ideal starting material for the synthesis of diverse heterocyclic scaffolds. The activated methylene (B1212753) group, a characteristic feature of cyanoacetamides, coupled with the reactive enamine, allows for its participation in a variety of cyclization and condensation reactions.
While direct synthetic routes from this compound to pyrrolizidine (B1209537) and indolizidine alkaloids are not extensively documented in the literature, the pyrrolidine (B122466) ring is a fundamental component of these bicyclic structures. Pyrrolizidine alkaloids, known for their wide range of biological activities, are characterized by a [3.3.0] octane (B31449) skeleton. kib.ac.cnnih.gov The synthesis of functionalized indolizidines has been achieved through various methods, including domino reactions involving pyrrolidine derivatives. nih.gov The functional groups present in this compound offer potential handles for annulation strategies to construct the second five-membered ring required for these alkaloid cores. Further research could explore the transformation of the cyanoacetamide side chain to initiate cyclization onto the pyrrolidine ring, thereby accessing these important alkaloid frameworks.
The utility of cyanoacetamide derivatives in the synthesis of fused pyrimidine (B1678525) and pyridine (B92270) rings is well-established. nih.gov These reactions typically leverage the reactivity of the active methylene group in the cyanoacetamide moiety. It can be anticipated that this compound would serve as a competent synthon for analogous transformations.
For the synthesis of fused pyrimidines, the compound could undergo condensation with various dinucleophilic reagents. The reaction would likely proceed through initial interaction at the cyanoacetamide portion, followed by cyclization involving the pyrrolidine ring or its side chain.
In the realm of pyridine synthesis, the Thorpe-Ziegler reaction or similar intramolecular cyclizations of dinitriles are common. While the title compound is not a dinitrile, its cyano group and the adjacent activated positions could participate in cyclization reactions with appropriate partners to form fused pyridine systems. The enamine functionality can also direct the regioselectivity of these cyclization reactions.
| Heterocyclic System | General Synthetic Precursors | Potential Reaction Type with this compound |
|---|---|---|
| Fused Pyrimidines | β-amino-α,β-unsaturated ketones/nitriles, Amidines | Condensation and Cyclization |
| Fused Pyridines | 1,5-Dicarbonyl compounds, α,β-Unsaturated ketones | Annulation and Cyclocondensation |
Role in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step, offering rapid access to complex molecules. nih.govnih.govscribd.com Cyanoacetamide and its derivatives are prominent building blocks in a variety of MCRs due to the reactivity of their active methylene group. researchgate.net
This compound is poised to be an excellent substrate for various MCRs. For instance, it could participate in:
Hantzsch-type reactions: To afford substituted dihydropyridines.
Biginelli-type reactions: To yield dihydropyrimidinones.
Gewald reactions: For the synthesis of highly substituted thiophenes.
In these reactions, the cyanoacetamide moiety would provide the C2-N fragment for the newly formed heterocyclic ring. The pyrrolidin-2-ylidene substituent would be incorporated into the final product, allowing for the synthesis of novel and potentially biologically active molecules.
| Multicomponent Reaction | Typical Reactants | Potential Product with this compound |
|---|---|---|
| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester, Ammonia (B1221849) | Pyrrolidin-2-ylidene substituted Dihydropyridine |
| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Pyrrolidin-2-ylidene substituted Dihydropyrimidinone |
| Gewald Aminothiophene Synthesis | Carbonyl compound, Sulfur, Cyanoacetamide | Pyrrolidin-2-ylidene substituted Aminothiophene |
As a Ligand in Catalysis (if applicable, focusing on chemical interaction)
The molecular structure of this compound features multiple heteroatoms with lone pairs of electrons, namely the nitrogen atoms of the pyrrolidine ring, the cyano group, and the amide group, as well as the oxygen atom of the carbonyl group. These atoms can act as donor sites, making the compound a potential ligand for coordination with metal ions.
The coordination chemistry of similar molecules, such as 2-cyano-2-(p-tolyl-hydrazono)-thioacetamide, has been studied, revealing that they can act as bidentate ligands. nih.gov It is plausible that this compound could coordinate to metal centers in a similar fashion, potentially through the enamine nitrogen and the carbonyl oxygen, forming a stable chelate ring. Such metal complexes could exhibit interesting catalytic properties, leveraging the metal center for activation of substrates while the organic ligand fine-tunes the steric and electronic environment of the catalyst.
Innovative Synthetic Transformations Facilitated by the Compound
The unique electronic and steric properties of this compound open avenues for novel synthetic transformations. The conjugated π-system could participate in various pericyclic reactions. Furthermore, the enamine moiety can be susceptible to oxidation or reduction, leading to further functionalization of the pyrrolidine ring.
The transformation of 2-ylidene-3-pyrrolines into highly substituted pyrrole (B145914) derivatives has been demonstrated, suggesting that the pyrrolidin-2-ylidene moiety in the title compound could be a precursor to a pyrrole ring under appropriate reaction conditions. mdpi.com Such a transformation would provide a route to novel pyrrole-fused or pyrrole-substituted heterocyclic systems. The development of such innovative transformations would further expand the synthetic utility of this versatile building block.
Future Research Directions and Perspectives on 2z 2 Cyano 2 Pyrrolidin 2 Ylideneacetamide
Exploration of Stereoselective Transformations
The carbon-carbon double bond in (2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide is a prime target for stereoselective transformations. Future research could focus on asymmetric reactions to introduce chirality, leading to enantiomerically enriched products with potentially novel biological activities.
Key areas for exploration include:
Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of the double bond could yield chiral 2-cyano-2-(pyrrolidin-2-yl)acetamide. This would require the screening of various chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos) in combination with transition metal catalysts like Rhodium or Ruthenium.
Stereoselective Michael Additions: The electron-deficient nature of the double bond makes it an excellent Michael acceptor. The use of chiral organocatalysts or chiral metal complexes could facilitate stereoselective conjugate additions of various nucleophiles, creating complex molecules with multiple stereocenters.
Asymmetric Dihydroxylation and Epoxidation: Reactions such as the Sharpless asymmetric dihydroxylation or epoxidation could be employed to introduce chiral diol or epoxide functionalities, which are valuable intermediates for further synthetic manipulations.
Successful development in this area would expand the chemical space accessible from this compound and provide access to a library of stereochemically defined compounds.
Development of Chiral Analogs and Their Applications
Building upon stereoselective transformations, a significant future direction is the rational design and synthesis of chiral analogs. The inherent pyrrolidine (B122466) ring offers a scaffold for introducing chirality.
Potential Strategies for Synthesis:
Use of Chiral Building Blocks: Starting the synthesis from enantiomerically pure precursors, such as (R)- or (S)-pyrrolidine derivatives, would be a straightforward approach to obtain chiral analogs.
Chiral Auxiliaries: Attaching a chiral auxiliary to the amide nitrogen could direct the stereochemical outcome of subsequent reactions on the α,β-unsaturated system. The auxiliary could then be cleaved to yield the desired chiral product.
Potential Applications: The resulting chiral analogs could be investigated for applications as:
Asymmetric Catalysts: The pyrrolidine moiety is a core component of many successful organocatalysts (e.g., proline). Chiral derivatives of this compound could be explored for their catalytic activity in various asymmetric transformations.
Chiral Ligands: The nitrogen and oxygen atoms within the molecule could serve as coordination sites for metal ions, making chiral versions potential ligands for asymmetric metal catalysis.
Biologically Active Molecules: Introducing chirality is a key strategy in drug discovery to improve potency and reduce off-target effects. Chiral analogs could be screened for a range of biological activities, building on the known bioactivity of other cyanoacetamide derivatives. nih.gov
Integration into Flow Chemistry Methodologies
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature and pressure control, and improved scalability. nih.govcontractpharma.com The synthesis and subsequent reactions of this compound are well-suited for adaptation to continuous flow methodologies.
Key Areas for Integration:
Continuous Synthesis: The Knoevenagel condensation, a likely route to this compound, can be efficiently performed in a flow reactor. This would allow for rapid production, optimization of reaction conditions (temperature, residence time, stoichiometry), and safer handling of reagents. researchgate.net
Multi-step Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without isolating intermediates. researchgate.net For example, the synthesis of the compound could be directly followed by a stereoselective reduction or a Michael addition in a subsequent reactor module.
High-Throughput Screening: Automated flow chemistry systems can be used for the high-throughput synthesis and screening of derivative libraries. vapourtec.com This would accelerate the discovery of new analogs with desired properties by allowing for rapid variation of reactants and conditions.
The integration of flow chemistry would not only make the synthesis more efficient and scalable but also enable the exploration of reaction conditions that are difficult to achieve in batch, such as high temperatures and pressures. contractpharma.com
Advanced Materials Science Applications
The functional groups present in this compound make it a candidate for the chemical functionalization of material surfaces, thereby modifying their properties for specific applications. mdpi.com
Potential Functionalization Strategies:
Covalent Attachment to Surfaces: The amide or cyano groups could be used as anchor points for covalently bonding the molecule to polymer or nanomaterial surfaces that have been pre-activated with complementary functional groups (e.g., carboxylic acids, amines). mdpi.com
Polymerization: The vinyl group could potentially participate in polymerization reactions, either as a monomer or a co-monomer, to create functional polymers. The pendant cyano and pyrrolidinylideneacetamide groups would impart specific properties to the resulting polymer chain.
Prospective Applications:
Biocompatible Coatings: Functionalizing the surface of biomedical implants or nanoparticles could improve their biocompatibility or be used to attach targeting ligands for drug delivery.
Functionalized Nanomaterials: Attaching these molecules to nanomaterials like graphene oxide or MXenes could alter their electronic properties or solubility, tailoring them for applications in sensors or electronics. nih.gov
Research in this area would focus on developing reliable methods for grafting the molecule onto various substrates and characterizing the resulting materials' properties.
Computational Design of Novel Derivatives with Enhanced Reactivity or Selectivity
Computational chemistry provides powerful tools for the in silico design and evaluation of new molecules before their synthesis, saving significant time and resources. researchgate.netnih.gov This approach can be applied to design novel derivatives of this compound with tailored properties.
Computational Methods and Applications: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the reactivity and stability of novel derivatives. Molecular dynamics (MD) simulations can assess the conformational stability of these molecules. researchgate.netnih.gov
| Computational Method | Application for Derivative Design | Predicted Outcome |
| Density Functional Theory (DFT) | Calculation of Frontier Molecular Orbitals (HOMO-LUMO) | Predict chemical reactivity, hardness, and electronic properties. researchgate.net |
| Molecular Docking | Simulating the binding of derivatives to a target protein active site | Predict binding affinity and potential biological activity. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of a ligand-protein complex over time | Evaluate the stability of the binding interaction. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate chemical structure with reactivity or biological activity | Guide the design of derivatives with enhanced selectivity or potency. |
By computationally screening virtual libraries of derivatives, researchers can prioritize the most promising candidates for synthesis and experimental testing. This approach could accelerate the discovery of molecules with enhanced catalytic activity, improved material-binding properties, or specific biological functions.
Q & A
Q. What are the optimized synthetic routes for (2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide, and how do reaction conditions influence yield?
The synthesis involves condensation reactions between cyanoacetamide derivatives and pyrrolidinone precursors. A validated approach includes:
- Substitution reactions under alkaline conditions (pH 8.5–9.5) to introduce functional groups .
- Reduction steps using iron powder or catalytic hydrogenation under acidic conditions to generate intermediates .
- Condensation with cyanoacetic acid using coupling agents like DCC (dicyclohexylcarbodiimide) at 60–80°C in solvents such as DMF or THF, achieving yields >75% .
- Solvent polarity and temperature control are critical to minimize side reactions and improve purity .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon connectivity .
- Infrared (IR) Spectroscopy : Identification of cyano (C≡N) and amide (C=O) functional groups .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis .
- Elemental Analysis : Quantitative determination of C, H, and N content to verify purity .
Q. What safety precautions are essential when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
- Emergency Protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the compound’s reactivity and stability?
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G* to calculate bond dissociation energies and frontier molecular orbitals (HOMO/LUMO) .
- Solvent Effects : Include polarizable continuum models (PCM) to simulate reactions in solvents like DMSO or water .
- Transition State Analysis : Identify reaction pathways for cyclization or tautomerization using QM/MM hybrid methods .
- Validation with X-ray crystallography ensures computational models align with experimental bond lengths and angles .
Q. How can contradictions between computational predictions and experimental data be resolved?
- Multi-Method Validation : Cross-reference DFT results with experimental IR, NMR, and X-ray data .
- Basis Set Optimization : Use larger basis sets (e.g., 6-311+G**) to improve accuracy for electron-rich groups like cyano .
- Dynamic Simulations : Apply ab initio molecular dynamics to account for temperature-dependent conformational changes .
Q. What strategies optimize catalytic systems for synthesizing derivatives of this compound?
- Catalyst Screening : Test transition metals (e.g., Co(II), Ni(II)) for coordinating with the pyrrolidine ring to facilitate regioselective reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in condensation steps .
- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes while maintaining yields >80% .
Q. How is bioactivity assessed, and what are common pitfalls in interpreting results?
- DNA Binding Studies : Use UV-Vis titration and ethidium bromide displacement assays to quantify intercalation or groove-binding affinity .
- Antimicrobial Testing : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi via broth microdilution .
- Controls : Include reference compounds (e.g., cisplatin for cytotoxicity) and solvent-only blanks to avoid false positives .
Q. What reaction conditions control stereochemical outcomes in derivatives?
- Chiral Catalysts : Employ L-proline or BINOL-based catalysts to induce enantioselectivity in cycloadditions .
- Temperature Control : Lower temperatures (0–5°C) favor kinetic over thermodynamic products in tautomeric systems .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to block reactive amine sites during multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
